(4-Ethoxy-3-fluoro-2-methylphenyl)boronic acid
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Overview
Description
(4-Ethoxy-3-fluoro-2-methylphenyl)boronic acid: is an organoboron compound that has gained attention in various fields of chemistry due to its unique properties and reactivity. This compound is particularly valuable in organic synthesis, especially in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethoxy-3-fluoro-2-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 under inert atmosphere conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: (4-Ethoxy-3-fluoro-2-methylphenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using acidic conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide or other peroxides.
Protodeboronation: Acids like hydrochloric acid or sulfuric acid.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Protodeboronation: The corresponding aryl compound without the boronic acid group.
Scientific Research Applications
Chemistry: (4-Ethoxy-3-fluoro-2-methylphenyl)boronic acid is extensively used in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling .
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active molecules, including potential drug candidates .
Industry: The compound is used in the production of advanced materials and polymers, where its unique reactivity is leveraged to create novel materials with specific properties .
Mechanism of Action
The mechanism of action for (4-Ethoxy-3-fluoro-2-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.
Comparison with Similar Compounds
Uniqueness: (4-Ethoxy-3-fluoro-2-methylphenyl)boronic acid is unique due to the presence of both ethoxy and fluoro substituents, which can influence its reactivity and the properties of the final products in coupling reactions. This makes it particularly valuable in the synthesis of complex molecules where specific electronic and steric effects are desired .
Properties
Molecular Formula |
C9H12BFO3 |
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Molecular Weight |
198.00 g/mol |
IUPAC Name |
(4-ethoxy-3-fluoro-2-methylphenyl)boronic acid |
InChI |
InChI=1S/C9H12BFO3/c1-3-14-8-5-4-7(10(12)13)6(2)9(8)11/h4-5,12-13H,3H2,1-2H3 |
InChI Key |
GCAUVZCYUUKBRZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OCC)F)C)(O)O |
Origin of Product |
United States |
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